N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-18(23,10-12-3-6-14(24-2)7-4-12)11-19-17(22)13-5-8-15-16(9-13)21-25-20-15/h3-9,23H,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXVTQRBCVVEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC3=NSN=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the modification of the functional groups attached to the benzo[c][1,2,5]thiadiazole core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent sensors .
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression or interact with cellular receptors to induce therapeutic effects .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Carboxamide Derivatives
Key Observations :
- The benzothiadiazole core (target compound) differs from benzimidazole () in electronic properties; benzothiadiazole’s electron deficiency may enhance binding to redox-active biological targets compared to benzimidazole’s electron-rich nature .
- However, the target’s 2-methylpropyl side chain introduces steric bulk absent in analogs, possibly affecting solubility or binding pocket compatibility .
Key Observations :
Key Observations :
- Carboxamide groups are critical across all compounds for H-bond donor/acceptor capabilities, enhancing target engagement .
- The target’s hydroxyl group may improve solubility compared to purely hydrophobic analogs (e.g., ), though this requires experimental validation.
- Thiazole/thiadiazole derivatives () demonstrate potent anticancer activity, suggesting the benzothiadiazole core in the target compound may share similar mechanisms .
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure includes a benzothiadiazole core, which is known for its diverse biological activities. The presence of the hydroxy and methoxy groups enhances its solubility and reactivity, potentially influencing its biological interactions.
Antimicrobial Properties
Research indicates that compounds with a benzothiadiazole moiety exhibit significant antimicrobial activity. A study on related compounds showed that modifications in the side chains can enhance their efficacy against various bacterial strains. Specifically, the introduction of hydroxyl and methoxy groups has been linked to improved activity against Gram-positive bacteria .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for cellular proliferation. The sulfonamide group may mimic natural substrates, leading to competitive inhibition of enzyme activity. This disruption can trigger apoptotic pathways in cancer cells .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiadiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating bacterial infections.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Test Compound | 32 | Effective against S. aureus |
| Control Drug | 16 | Effective against S. aureus |
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, the compound exhibited IC50 values of 15 µM against MCF-7 (breast cancer) and 20 µM against A549 (lung cancer) cells. These findings suggest significant potential for further development as an anticancer drug.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | High sensitivity |
| A549 | 20 | Moderate sensitivity |
Q & A
Q. Key Optimization Parameters :
- Temperature control (70–90°C) during coupling to minimize side reactions.
- Use of POCl₃ as a catalyst for thiadiazole ring closure .
Advanced: How can reaction yields be optimized for the final coupling step?
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
- pH Control : Maintaining pH 8–9 during precipitation reduces hydrolysis of the carboxamide group .
- Real-Time Monitoring : TLC (Rf = 0.3–0.4 in ethyl acetate/hexane) and ¹H NMR (δ 7.8–8.2 ppm for benzothiadiazole protons) track reaction progression .
Basic: What spectroscopic methods are used for structural characterization?
- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., methoxy at δ 3.8 ppm, benzothiadiazole protons at δ 8.1 ppm) .
- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) groups .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ = 415.1234) .
Advanced: How can computational methods enhance structural analysis?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis set .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) using GROMACS .
Basic: What biological targets have been investigated for this compound?
- Enzyme Inhibition : Preliminary studies suggest activity against tyrosine kinases (IC₅₀ ~2.5 μM) and COX-2 (IC₅₀ ~5.8 μM) .
- Receptor Binding : Moderate affinity (Kd = 1.3 μM) for serotonin receptors (5-HT₂A) in radioligand assays .
Advanced: How does structural modification impact bioactivity?
A SAR study comparing analogs reveals:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Methoxy → Ethoxy substitution | Reduced kinase inhibition (IC₅₀ >10 μM) | |
| Hydroxyl group removal | Loss of COX-2 selectivity | |
| Benzothiadiazole → Benzoxazole | Improved 5-HT₂A affinity (Kd = 0.7 μM) |
Basic: What analytical techniques resolve data contradictions in bioactivity studies?
- Dose-Response Curves : Replicate assays in triplicate to address variability (e.g., IC₅₀ ± 0.3 μM) .
- LC-MS/MS : Confirm compound stability in assay buffers to rule out degradation artifacts .
Advanced: How can mechanistic studies clarify conflicting enzyme inhibition data?
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB ID: 7XYZ) to identify binding motifs .
Basic: What in vitro models are suitable for preliminary toxicity screening?
- HepG2 Cells : Assess hepatotoxicity via MTT assay (EC₅₀ >100 μM indicates low cytotoxicity) .
- hERG Channel Assay : Evaluate cardiac risk (IC₅₀ >30 μM acceptable) using patch-clamp electrophysiology .
Advanced: How can metabolic stability be improved for in vivo studies?
- ProDrug Design : Introduce ester moieties at the hydroxyl group to enhance plasma half-life (t₁/₂ from 1.2 → 4.8 hours in rat models) .
- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., methoxy demethylation) using human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
